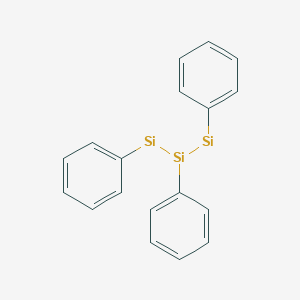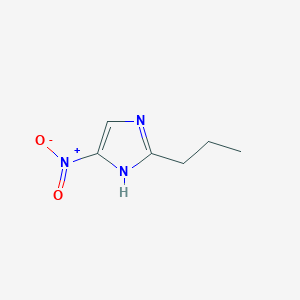
5-nitro-2-propyl-1H-imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-nitro-2-propyl-1H-imidazole is a derivative of imidazole, a five-membered heterocyclic compound containing two nitrogen atoms at non-adjacent positions. Imidazole and its derivatives are known for their broad range of chemical and biological properties. The nitro group at the 5-position and the propyl group at the 2-position of the imidazole ring confer unique properties to this compound, making it of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-nitro-2-propyl-1H-imidazole typically involves the nitration of 2-propylimidazole. This can be achieved by reacting 2-propylimidazole with a mixture of nitric acid and sulfuric acid, which introduces the nitro group at the 5-position of the imidazole ring .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
5-nitro-2-propyl-1H-imidazole undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles.
Oxidation: The propyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas and palladium on carbon.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Potassium permanganate in an acidic medium.
Major Products
Reduction: 5-amino-2-propyl-1H-imidazole.
Substitution: Various substituted imidazole derivatives depending on the nucleophile used.
Oxidation: 5-nitro-2-carboxy-1H-imidazole.
Scientific Research Applications
5-nitro-2-propyl-1H-imidazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly for its antimicrobial activity.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-nitro-2-propyl-1H-imidazole is primarily related to its nitro group. In biological systems, the nitro group can be reduced to reactive intermediates that can damage cellular components such as DNA, proteins, and membranes. This makes the compound effective against certain microorganisms. The molecular targets and pathways involved include DNA, enzymes involved in DNA replication, and cellular membranes.
Comparison with Similar Compounds
Similar Compounds
Metronidazole: A well-known nitroimidazole antibiotic.
Tinidazole: Another nitroimidazole with similar antimicrobial properties.
Ornidazole: Used for its antiprotozoal and antibacterial activities.
Uniqueness
5-nitro-2-propyl-1H-imidazole is unique due to its specific substitution pattern, which can confer different chemical and biological properties compared to other nitroimidazoles. The presence of the propyl group at the 2-position can influence its reactivity and interaction with biological targets, potentially leading to different pharmacological profiles.
Properties
CAS No. |
38938-80-6 |
|---|---|
Molecular Formula |
C6H9N3O2 |
Molecular Weight |
155.15 g/mol |
IUPAC Name |
5-nitro-2-propyl-1H-imidazole |
InChI |
InChI=1S/C6H9N3O2/c1-2-3-5-7-4-6(8-5)9(10)11/h4H,2-3H2,1H3,(H,7,8) |
InChI Key |
WEILULWUOHZPAJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=NC=C(N1)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-{1-[4-Chloro-3-(trifluoromethyl)phenyl]-2-methylpropylidene}hydroxylamine](/img/structure/B14667042.png)
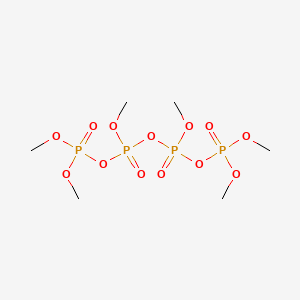
![N,N-dimethyl-4-[3-(pyren-1-yl)propyl]aniline](/img/structure/B14667056.png)
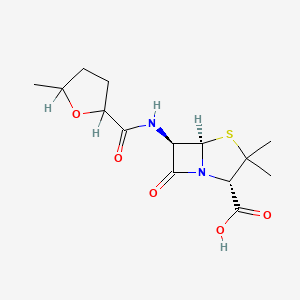

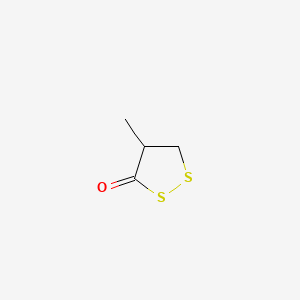
![N-[2-(4-Chlorophenoxy)ethyl]-N-phenylacetamide](/img/structure/B14667080.png)

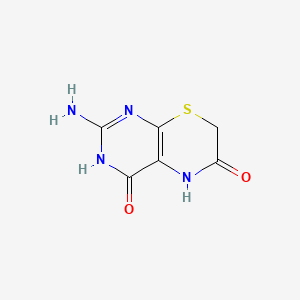
![Benz[b]indeno[1,2-e]pyran, 2-bromo-](/img/structure/B14667094.png)
![1-Chloro-4-{[2,2,2-trichloro-1-(4-methoxyphenyl)ethyl]sulfanyl}benzene](/img/structure/B14667102.png)
